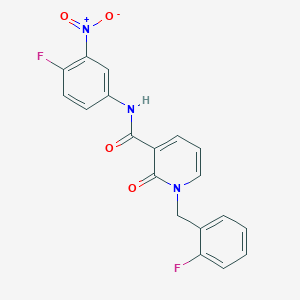
N-(4-fluoro-3-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-3-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13F2N3O4 and its molecular weight is 385.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluoro-3-nitrophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the class of fluorinated dihydropyridines. These compounds are notable for their diverse biological activities, which can include anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with dihydropyridine precursors under controlled conditions. The presence of fluorine and nitro groups in its structure enhances its biological activity by improving membrane permeability and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, indicating its potential as a therapeutic agent. Key findings include:
- Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains. For instance, derivatives with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL against Mycobacterium tuberculosis .
- Anticancer Properties : Similar dihydropyridine derivatives have been reported to demonstrate anticancer activity through mechanisms involving the inhibition of specific kinases and modulation of cell signaling pathways .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Interaction : The compound can interact with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
- Cell Signaling Modulation : It may influence cell signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects.
- Membrane Penetration : The presence of fluorine atoms enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antitubercular Activity : A study demonstrated that related compounds showed potent antitubercular activity with low toxicity profiles in vitro . This suggests that modifications to the structure could yield novel agents for tuberculosis treatment.
- Cancer Models : In preclinical models, certain derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .
Comparative Analysis
A comparative analysis with similar compounds reveals that while many dihydropyridines exhibit biological activities, the unique combination of functional groups in this compound may confer distinct advantages in terms of potency and selectivity.
| Compound | Structure | Biological Activity | MIC (μg/mL) |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer | 4 - 64 |
| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | Structure | Antitubercular | 4 |
| BMS-777607 | Structure | Met kinase inhibitor | Not specified |
属性
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O4/c20-15-6-2-1-4-12(15)11-23-9-3-5-14(19(23)26)18(25)22-13-7-8-16(21)17(10-13)24(27)28/h1-10H,11H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWZATZAGPYCAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













